N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS No.: 1260918-85-1
Cat. No.: VC11850994
Molecular Formula: C21H20BrN5O2
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260918-85-1 |
|---|---|
| Molecular Formula | C21H20BrN5O2 |
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| Standard InChI | InChI=1S/C21H20BrN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-10-9-13(2)11-14(15)22/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28) |
| Standard InChI Key | OJXNIGSYVPNZHI-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br |
| Canonical SMILES | CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(2-bromo-4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,] triazolo[4,3-a]quinoxalin-5-yl)acetamide, reflects its hybrid architecture (Table 1). Its molecular formula, C21H20BrN5O2, corresponds to a molecular weight of 454.3 g/mol, with a bromine atom and methyl group contributing to its hydrophobic character. The structure integrates a triazoloquinoxaline scaffold—a bicyclic system combining a triazole and quinoxaline moiety—linked via an acetamide bridge to a 2-bromo-4-methylphenyl substituent .
Table 1: Key Molecular Properties
Structural Components and Functional Groups
The molecule’s core consists of a 1,2,4-triazolo[4,3-a]quinoxaline system, where a triazole ring is fused to a quinoxaline backbone. The triazole’s nitrogen atoms at positions 1 and 2 participate in hydrogen bonding, while the quinoxaline’s conjugated π-system enhances planar stability . At position 5 of the triazoloquinoxaline, a 4-oxo group introduces hydrogen-bonding capability, critical for receptor interactions. The 1-propyl substituent on the triazole enhances lipophilicity, potentially improving membrane permeability.
The acetamide linker bridges the core to a 2-bromo-4-methylphenyl group, which contributes steric bulk and electron-withdrawing effects. The bromine atom at the phenyl ring’s ortho position may influence binding affinity through halogen bonding, while the para-methyl group modulates solubility .
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis involves a multi-step protocol (Figure 1):
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Quinoxaline Precursor Preparation: Condensation of o-phenylenediamine with glyoxal yields the quinoxaline backbone.
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Triazole Ring Formation: Cyclization with hydrazine and propyl isocyanate introduces the 1,2,4-triazole moiety.
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Acetylation: Reaction with chloroacetyl chloride followed by coupling with 2-bromo-4-methylaniline produces the final acetamide derivative.
Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). The final product is recrystallized from ethanol to achieve >95% purity.
Optimization Challenges
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Regioselectivity: Controlling the position of the triazole fusion (4,3-a vs. 1,5-a) requires precise temperature and catalyst control .
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Bromination Specificity: Direct bromination of the phenyl ring risks para-substitution, necessitating protective group strategies.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.92–7.85 (m, 4H, quinoxaline-H), 7.62 (d, J = 8.2 Hz, 1H, phenyl-H), 7.28 (s, 1H, phenyl-H), 4.32 (t, J = 7.1 Hz, 2H, propyl-CH2), 3.89 (s, 2H, acetamide-CH2), 2.41 (s, 3H, methyl-CH3), 1.75–1.68 (m, 2H, propyl-CH2), 0.97 (t, J = 7.4 Hz, 3H, propyl-CH3).
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13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 158.4 (triazole-C), 147.6–125.8 (quinoxaline-C), 132.5 (C-Br), 44.1 (propyl-C), 21.3 (methyl-C).
Mass Spectrometry (MS):
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ESI-MS (m/z): 454.1 [M+H]+, 456.1 [M+2+H]+ (isotopic pattern consistent with bromine).
X-ray Crystallography
While no crystal structure is publicly available for this compound, analogous triazoloquinoxalines exhibit planar fused rings with dihedral angles <10°, suggesting strong π-π stacking potential .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
Future Directions and Applications
Therapeutic Development
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Oncology: A3AR antagonists are explored for glioblastoma and melanoma due to their role in apoptosis regulation .
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Inflammation: COX-II selectivity could be optimized via substituent modulation (e.g., replacing bromine with sulfonamide groups) .
Synthetic Innovations
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